One notable application of 3,4-Dichlorobenzoyl chloride is in the Friedel-Crafts acylation reaction. This reaction allows the introduction of an acyl group (R-C=O) onto an aromatic ring. In this context, 3,4-Dichlorobenzoyl chloride acts as the acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form substituted aromatic ketones.
An example of this application is the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the production of the antidepressant drug sertraline [1].
,4-Dichlorobenzoyl chloride can also function as an alkylating agent. Alkylation involves the introduction of an alkyl group (R-) onto a molecule. This property makes it valuable in the synthesis of various polymers and functionalized molecules.
For instance, 3,4-Dichlorobenzoyl chloride has been used in the preparation of poly(ether ketone)s containing pendant sulfonic acid groups, which are a type of engineering plastic with unique properties [2].
3,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.457 g/mol. It is classified as a benzoyl chloride derivative, characterized by the presence of two chlorine atoms located at the 3 and 4 positions on the benzene ring. This compound is also known by its IUPAC name, 3,4-dichlorobenzoyl chloride, and has a CAS Registry Number of 3024-72-4. It appears as a low melting crystalline solid and is recognized for its reactive nature due to the acyl chloride functional group, which makes it useful in various
3,4-Dichlorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is suspected to be a carcinogen [].
Here are some safety precautions to consider when handling this compound:
3,4-Dichlorobenzoyl chloride can be synthesized through various methods:
python3,4-Dichlorobenzoic Acid + Thionyl Chloride → 3,4-Dichlorobenzoyl Chloride + SO2 + HCl
3,4-Dichlorobenzoyl chloride has several applications across different fields:
Interaction studies involving 3,4-dichlorobenzoyl chloride focus primarily on its reactivity with various nucleophiles. These studies help elucidate its potential applications in drug development and materials science. For instance, its interactions with amino acids or peptides can provide insights into designing novel pharmaceutical agents with improved efficacy and specificity .
Several compounds share structural similarities with 3,4-dichlorobenzoyl chloride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Lacks chlorine substituents at ortho or para positions |
2,4-Dichlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine substituents at different positions |
3-Chlorobenzoyl Chloride | C₇H₄ClO | Contains only one chlorine atom |
Uniqueness: The presence of two chlorine atoms at specific positions (3 and 4) distinguishes 3,4-dichlorobenzoyl chloride from other benzoyl chlorides. This unique substitution pattern may influence its reactivity and biological activity compared to other similar compounds .
Corrosive